molecular formula C12H10FN3O2S B12121635 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide

2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12121635
M. Wt: 279.29 g/mol
InChI Key: PIZFAYVLCMSMDN-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-[(2-Fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying antibacterial and antifungal mechanisms.

    Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

Comparison:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H10FN3O2S

Molecular Weight

279.29 g/mol

IUPAC Name

2-fluoro-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C12H10FN3O2S/c13-9-4-2-1-3-8(9)11(18)15-7-10(17)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,18)(H,14,16,17)

InChI Key

PIZFAYVLCMSMDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=NC=CS2)F

Origin of Product

United States

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